molecular formula C6H9N3O2 B12861622 2-Amino-2-(furan-2-yl)-N-hydroxyacetimidamide

2-Amino-2-(furan-2-yl)-N-hydroxyacetimidamide

Katalognummer: B12861622
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: RPIJOJDLGNGLNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(furan-2-yl)-N-hydroxyacetimidamide is a chemical compound that features a furan ring, an amino group, and a hydroxyacetimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(furan-2-yl)-N-hydroxyacetimidamide typically involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride to form furan-2-carbaldehyde oxime. This intermediate is then reacted with an appropriate amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(furan-2-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imidamide moiety can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the imidamide moiety may produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(furan-2-yl)-N-hydroxyacetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(furan-2-yl)-N-hydroxyacetimidamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(furan-2-yl)acetic acid: Similar structure but lacks the hydroxyacetimidamide moiety.

    2-Amino-3-cyano-4H-chromenes: Contains a different heterocyclic core but shares the amino group.

    2-Amino-4H-pyran-3-carbonitrile derivatives: Similar functional groups but different core structure.

Uniqueness

2-Amino-2-(furan-2-yl)-N-hydroxyacetimidamide is unique due to the presence of both the furan ring and the hydroxyacetimidamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

2-amino-2-(furan-2-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H9N3O2/c7-5(6(8)9-10)4-2-1-3-11-4/h1-3,5,10H,7H2,(H2,8,9)

InChI-Schlüssel

RPIJOJDLGNGLNO-UHFFFAOYSA-N

Isomerische SMILES

C1=COC(=C1)C(/C(=N/O)/N)N

Kanonische SMILES

C1=COC(=C1)C(C(=NO)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.